Ethyl 2-(5-cyclopropylpyridin-2-yl)acetate
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Overview
Description
Ethyl 2-(5-cyclopropylpyridin-2-yl)acetate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-cyclopropylpyridin-2-yl)acetate typically involves the esterification of 5-cyclopropylpyridine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production time. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-cyclopropylpyridin-2-yl)acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 5-cyclopropylpyridine-2-carboxylic acid and ethanol.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under mild conditions.
Major Products
Hydrolysis: 5-cyclopropylpyridine-2-carboxylic acid and ethanol.
Reduction: 5-cyclopropylpyridin-2-ylmethanol.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(5-cyclopropylpyridin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a drug candidate due to its unique structure and biological activity.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 2-(5-cyclopropylpyridin-2-yl)acetate in biological systems involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cellular signaling and metabolism.
Comparison with Similar Compounds
Ethyl 2-(5-cyclopropylpyridin-2-yl)acetate can be compared with other esters and pyridine derivatives:
Ethyl acetate: A simpler ester with a similar functional group but lacking the pyridine ring.
Mthis compound: A similar compound with a methyl group instead of an ethyl group.
5-cyclopropylpyridine-2-carboxylic acid: The parent acid of the ester, which lacks the ethyl acetate moiety.
The uniqueness of this compound lies in its combination of a cyclopropyl-substituted pyridine ring and an ethyl acetate group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
ethyl 2-(5-cyclopropylpyridin-2-yl)acetate |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)7-11-6-5-10(8-13-11)9-3-4-9/h5-6,8-9H,2-4,7H2,1H3 |
InChI Key |
XYBSETRWLKAYOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC=C(C=C1)C2CC2 |
Origin of Product |
United States |
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